A Comprehensive Technical Guide to 5-Bromo-3-methylpyridine-2-carbonyl chloride: Properties, Synthesis, and Handling
A Comprehensive Technical Guide to 5-Bromo-3-methylpyridine-2-carbonyl chloride: Properties, Synthesis, and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-methylpyridine-2-carbonyl chloride is a key heterocyclic building block in modern organic synthesis. Its trifunctional nature, featuring a pyridine core, a bromine atom, and a reactive acyl chloride group, makes it a valuable intermediate for the construction of complex molecular architectures. This guide provides an in-depth analysis of its physical properties, a detailed protocol for its synthesis from its carboxylic acid precursor, and essential guidelines for its safe handling and storage, tailored for professionals in research and drug development.
Physicochemical Properties
While specific experimental data for 5-Bromo-3-methylpyridine-2-carbonyl chloride is not extensively documented in publicly available literature, its physical properties can be reliably inferred from its chemical structure and the known properties of its immediate precursor, 5-Bromo-3-methylpyridine-2-carboxylic acid.
Core Molecular Attributes
| Property | Value | Source |
| CAS Number | 1114809-24-3 | [1] |
| Molecular Formula | C₇H₅BrClNO | [1] |
| Molecular Weight | 234.48 g/mol | Inferred from formula |
| IUPAC Name | 5-bromo-3-methylpyridine-2-carbonyl chloride | [1] |
Inferred Physical State and Appearance
5-Bromo-3-methylpyridine-2-carbonyl chloride is expected to be a solid or a high-boiling point liquid at room temperature. Its appearance is likely to be off-white to yellow, similar to its carboxylic acid precursor. As with most acyl chlorides, it will be highly sensitive to moisture.
The Precursor: 5-Bromo-3-methylpyridine-2-carboxylic acid
A thorough understanding of the physical properties of the precursor, 5-Bromo-3-methylpyridine-2-carboxylic acid, is crucial for the successful synthesis and handling of the target carbonyl chloride.
Physical Properties of 5-Bromo-3-methylpyridine-2-carboxylic acid
| Property | Value | Source |
| CAS Number | 886365-43-1 | [2][3] |
| Molecular Formula | C₇H₆BrNO₂ | [3][4][5] |
| Molecular Weight | 216.03 g/mol | [3][4][5][6] |
| Melting Point | 161-163 °C | [7] |
| Boiling Point (Predicted) | 330.5 ± 42.0 °C | [7] |
| Density (Predicted) | 1.692 ± 0.06 g/cm³ | [7] |
| Appearance | Off-white to pale yellow solid/powder | [2][7] |
| Solubility | Slightly soluble in DMSO and Methanol | [7] |
| pKa (Predicted) | 3.04 ± 0.37 | [7] |
Synthesis of 5-Bromo-3-methylpyridine-2-carbonyl chloride
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. The most common and efficient methods involve the use of chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂).[8][9]
Recommended Synthesis Protocol
This protocol outlines the synthesis of 5-Bromo-3-methylpyridine-2-carbonyl chloride from its carboxylic acid precursor using thionyl chloride, a widely used and effective reagent for this transformation.[9]
Step 1: Reaction Setup
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.
-
Add 5-Bromo-3-methylpyridine-2-carboxylic acid to the flask.
-
Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) to the flask. A solvent such as toluene or dichloromethane can be used, although the reaction can also be run neat in thionyl chloride.
Step 2: Reaction Execution
-
Stir the mixture at room temperature for a short period.
-
Slowly heat the reaction mixture to reflux.
-
Maintain the reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).
Step 3: Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure. This should be done in a well-ventilated fume hood and with appropriate trapping for the corrosive and toxic vapors.
-
The crude 5-Bromo-3-methylpyridine-2-carbonyl chloride can be purified by distillation under high vacuum or used directly in the next synthetic step after thorough drying.
Caption: Synthesis of 5-Bromo-3-methylpyridine-2-carbonyl chloride.
Reactivity and Applications in Drug Development
5-Bromo-3-methylpyridine-2-carbonyl chloride is a highly reactive intermediate. The acyl chloride functional group is a strong electrophile, readily undergoing nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. The bromine atom on the pyridine ring can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents at the 5-position.[10]
This dual reactivity makes it a valuable tool in the synthesis of pharmaceutical and agrochemical compounds.[2][11]
Caption: Reactivity of 5-Bromo-3-methylpyridine-2-carbonyl chloride.
Safety, Handling, and Storage
As an acyl chloride, 5-Bromo-3-methylpyridine-2-carbonyl chloride is expected to be corrosive and moisture-sensitive.[12][13] Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
-
Respiratory Protection: All manipulations should be performed in a certified fume hood.
Handling Procedures
-
Handle the compound under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.[14]
-
Avoid contact with skin, eyes, and clothing.[12]
-
In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes.[12]
-
In case of inhalation, move to fresh air immediately and seek medical attention.[12]
-
Avoid creating dust or aerosols.
-
Ground and bond containers when transferring material to prevent static discharge.[15]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][15]
-
Protect from moisture, as it will readily hydrolyze to the corresponding carboxylic acid.[14]
-
Store away from incompatible materials such as water, alcohols, amines, and strong bases.
Spill and Waste Disposal
-
In case of a spill, absorb with an inert, dry material and place in a suitable container for disposal.
-
Do not use water to clean up spills, as this will cause a vigorous reaction.[16]
-
Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-3-methylpyridine-2-carbonyl chloride is a potent and versatile synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. While its physical properties are largely inferred from its precursor, its reactivity is well-defined by the chemistry of acyl chlorides and bromopyridines. A comprehensive understanding of its synthesis, handling, and reactivity is paramount for its effective and safe utilization in research and development.
References
-
Chemspace. 5-bromo-3-methylpyridine-2-carbonyl chloride. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of 5-Bromo-3-methylpyridine-2-carboxylic Acid in Chemical Synthesis. [Link]
-
Molbase. 5-BROMO-3-METHYLPYRIDINE-2-CARBOXYLIC ACID | CAS 886365-43-1. [Link]
-
Autech Scientific. 5-Bromo-2-chloro-3-methylpyridine. [Link]
-
PubChem. 5-Bromo-3-methylpyridine-2-carboxylic acid. [Link]
-
PubChem. Pyridine-2-carbonyl chloride. [Link]
- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]
-
University of Rochester. Acid to Acid Chloride - Common Conditions. [Link]
-
Patsnap. Synthesis method of 3-bromo-5-methylpyridine. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]
-
Fisher Scientific. SAFETY DATA SHEET: Acetyl chloride. [Link]
Sources
- 1. chem-space.com [chem-space.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-BROMO-3-METHYLPYRIDINE-2-CARBOXYLIC ACID | CAS 886365-43-1 [matrix-fine-chemicals.com]
- 4. 5-Bromo-3-methyl-pyridine-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 5. 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 886365-43-1|5-Bromo-3-methylpicolinic acid|BLD Pharm [bldpharm.com]
- 7. 5-BROMO-2-CARBOXY-3-METHYLPYRIDINE | 886365-43-1 [chemicalbook.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 11. chemimpex.com [chemimpex.com]
- 12. download.basf.com [download.basf.com]
- 13. Pyridine-2-carbonylchloridehydrochloride Supplier & Manufacturer China | High Purity, Specifications, Safety Data, Applications [pipzine-chem.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. chemos.de [chemos.de]
- 16. nj.gov [nj.gov]
